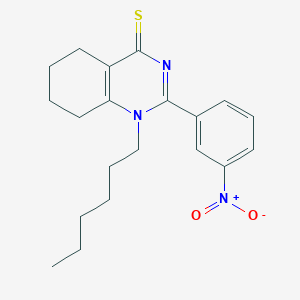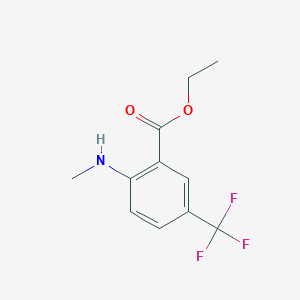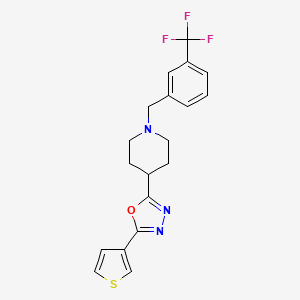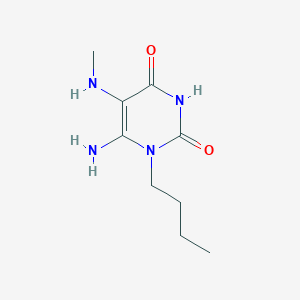
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been developed as a potential therapeutic option for various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle (TCA) and disrupts the energy metabolism of cancer cells.
作用機序
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide targets the mitochondrial TCA cycle, which is responsible for generating energy in cells. In cancer cells, the TCA cycle is dysregulated, leading to increased production of reactive oxygen species (ROS) and ATP (adenosine triphosphate). N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for the cycle. This leads to decreased ATP production and increased ROS production, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It induces the production of ROS, which leads to oxidative stress and ultimately apoptosis. It also inhibits the TCA cycle, leading to decreased ATP production and altered metabolism in cancer cells. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
実験室実験の利点と制限
One advantage of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it has shown efficacy in various types of cancer, making it a potential therapeutic option for a wide range of patients. Another advantage is that it enhances the efficacy of chemotherapy and radiation therapy, which are standard treatments for cancer. However, one limitation of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it is a small molecule, which may limit its ability to penetrate certain types of tumors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.
将来の方向性
There are several future directions for research on N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its efficacy in specific types of cancer, such as breast cancer and lung cancer. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. Finally, further studies are needed to elucidate the mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide and its effects on cancer cell metabolism.
合成法
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide can be synthesized by reacting 4-cyano-1-methylpiperidine-4-carboxylic acid with 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.
科学的研究の応用
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown promising results in various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
特性
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20-8-6-17(12-18,7-9-20)19-15(22)11-21-10-13-4-2-3-5-14(13)16(21)23/h2-5H,6-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIPSMJFKTNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)CN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2891424.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)

![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)

![3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2891432.png)


![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)